![molecular formula C17H17BrN2O2S B2811672 2-(2-bromobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide CAS No. 477493-93-9](/img/structure/B2811672.png)
2-(2-bromobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiophene derivatives, such as benzo[b]thiophene-2-carboxamide , are a class of organic compounds that contain a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom . These compounds have been studied for their potential applications in various fields, including electronics and pharmaceuticals .
Synthesis Analysis
Thiophene derivatives can be synthesized through various methods. One common method involves the use of direct lithiations and a bromination reaction starting from thiophene . This is a four-step protocol with an overall yield of 47% .Molecular Structure Analysis
The molecular structure of thiophene derivatives can be complex, depending on the specific compound. For example, benzo[b]thiophene-2-carboxamide has a molecular weight of 177.23 .Chemical Reactions Analysis
Thiophene derivatives can undergo various chemical reactions. For instance, 2-amino-thiophenes can be converted into other compounds through subsequent diazotization and desamination reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives can vary widely. For instance, benzo[b]thiophene-2-carboxamide is a solid at room temperature .Applications De Recherche Scientifique
Allosteric Enhancers and Antimicrobial Agents
Adenosine A1 Receptor Allosteric Enhancers
Compounds related to the mentioned chemical structure, specifically 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene and 2-amino-5,6,7,8-tetrahydrocyclohepta[b]thiophenes with 3-carboxylates and carboxamides, have been prepared and evaluated as A1 adenosine receptor (A1AR) allosteric enhancers. These compounds, notably one identified as 7b, showed higher potency and efficacy than the reference compound PD81,723, indicating potential applications in modulating adenosine receptor activities for therapeutic purposes (Nikolakopoulos et al., 2006).
Antimicrobial Activity
Another study synthesized novel cycloalkylthiophene-Schiff bases and their Cr(III) and Zn(II) complexes, including derivatives structurally similar to the compound . These substances were examined for antibacterial activity against various pathogenic strains and antifungal activity against Candida albicans. Some compounds exhibited activity comparable to established antibiotics such as ampicillin and ofloxacin, showcasing potential as novel antimicrobial agents (Altundas et al., 2010).
Antimycobacterial and Antitumor Agents
Antimycobacterial Agents
Derivatives of tetrahydrothieno[2,3-c]pyridine-3-carboxamide and hexahydrocycloocta[b]thiophene-3-carboxamide were synthesized through molecular modification of a known antimycobacterial molecule. Some derivatives demonstrated significant in vitro activity against Mycobacterium tuberculosis, with one compound, 2-(4-phenoxybenzamido)-hexahydrocycloocta[b]thiophene-3-carboxamide, showing higher potency than the standard drugs Ethambutol and Ciprofloxacin, indicating potential for treating tuberculosis (Nallangi et al., 2014).
Antitumor Agents
Novel diarylsulfonylurea derivatives synthesized from ethyl 2-[3-(phenylsulfonyl)ureido]-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylates showed a broad spectrum of antitumor activity, with some compounds exhibiting significant growth inhibition against cancer cell lines. This suggests their potential use in developing new antitumor therapies (El-Sherbeny et al., 2010).
Mécanisme D'action
Target of Action
The primary target of this compound is the STING protein . STING, or Stimulator of Interferon Genes, is an immune-associated protein that localizes in the endoplasmic reticulum membrane . It is mainly produced in endothelial cells and immune-derived cells such as macrophages, dendritic cells, and B cells .
Mode of Action
Upon being activated by its agonists, STING triggers the IRF and NF-κB pathways . The compound interacts with STING, leading to the activation of these pathways . The proposed binding mode of the compound and STING protein involves two canonical hydrogen bonds, a π-π stacking interaction, as well as a π-cation interaction formed between the agonist and the CDN-binding domain of STING protein .
Safety and Hazards
The safety and hazards associated with thiophene derivatives can also vary. For example, 2-amino-thiophene-3-carboxylic acid amide has been classified as a danger, with hazard statements including H301 (toxic if swallowed), H317 (may cause an allergic skin reaction), and H319 (causes serious eye irritation) .
Orientations Futures
Thiophene derivatives have shown promising developments towards new technologies in electronics and a wide variety of applications including agrochemical and pharmaceutical fields . Therefore, future research could focus on exploring these applications further and developing new synthesis methods for these compounds.
Propriétés
IUPAC Name |
2-[(2-bromobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O2S/c18-12-8-5-4-6-10(12)16(22)20-17-14(15(19)21)11-7-2-1-3-9-13(11)23-17/h4-6,8H,1-3,7,9H2,(H2,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSHYQMIQMIZCTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)SC(=C2C(=O)N)NC(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[1-(5-Chlorothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine](/img/structure/B2811589.png)
![N-(4-{[(2,4-dichlorophenyl)methyl]sulfanyl}phenyl)-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B2811590.png)
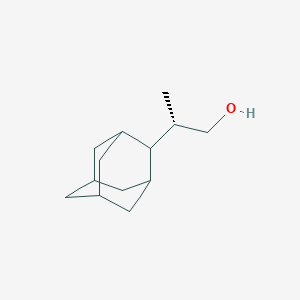
![Isopropyl 7-(4-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2811593.png)
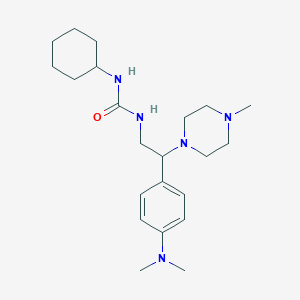
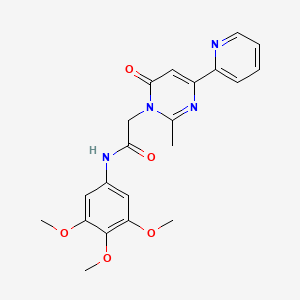
![N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2811600.png)
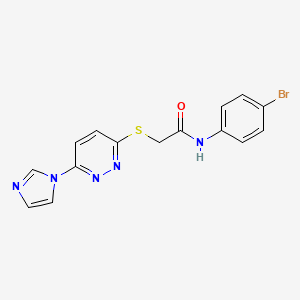
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-fluorobenzenesulfonamide](/img/structure/B2811603.png)
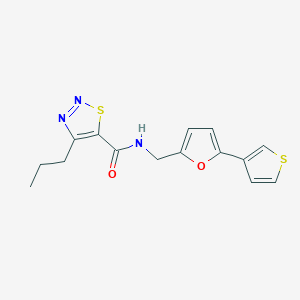



![2-Amino-6-ethyl-4-(2-methoxyphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2811612.png)